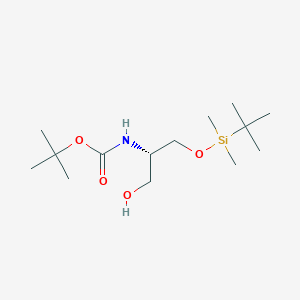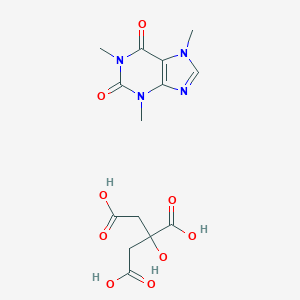
Caffeine citrate
描述
枸橼酸咖啡因是由咖啡因和柠檬酸结合形成的化合物。它常用于医疗领域,特别是治疗早产儿呼吸暂停。咖啡因是一种中枢神经系统兴奋剂,以其在咖啡、茶和各种能量饮料中的存在而闻名。 当与柠檬酸结合时,它会形成枸橼酸咖啡因,这种物质在水中更易溶解,因此在医疗环境中更容易施用 .
作用机制
枸橼酸咖啡因主要通过拮抗腺苷受体(特别是 A1 和 A2A 亚型)发挥作用。通过阻断这些受体,咖啡因可以阻止腺苷对中枢神经系统的抑制作用,从而导致警觉性提高和脑部呼吸中枢的刺激。 这种机制在治疗早产儿呼吸暂停中特别有用,因为它可以增强呼吸驱动并减少呼吸暂停发作的频率 .
生化分析
Biochemical Properties
Caffeine citrate interacts with various biomolecules, notably adenosine receptors. It demonstrates antagonism of all 4 adenosine receptor subtypes (A1, A2a, A2b, A3) in the central nervous system . Caffeine’s effects on alertness and combatting drowsiness are specifically related to the antagonism of the A2a receptor . Additionally, this compound has been found to have strong effects as a combination drug in inducing G0/G1 cell-cycle arrest, subsequently suppressing cell proliferation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound improves airway function in asthma, increasing forced expiratory volume (FEV1) by 5% to 18%, with this effect lasting for up to four hours .
Molecular Mechanism
The mechanism of action of this compound is identical to that of caffeine base as the citrate counter ion dissociates in water . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. One study measured diaphragmatic activity in 30 preterm infants 30 minutes before (baseline) to 3 hours after administration a loading dose of 10 mg/kg IV of caffeine base. Caffeine produced a rapid and sustained increase in diaphragmatic activity and tidal volume in preterm infants .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, extremely premature neonates with a lower birth weight may require a higher weight-based caffeine dosing due to their higher weight-adjusted clearance and shorter half-lives .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline .
准备方法
合成路线和反应条件
枸橼酸咖啡因通过将无水咖啡因与柠檬酸一水合物和柠檬酸钠二水合物结合来制备。该反应通常涉及将咖啡因溶解在水中,然后加入柠檬酸和柠檬酸钠。 然后将混合物加热以确保完全溶解和反应,从而形成枸橼酸咖啡因共晶体 .
工业生产方法
在工业环境中,枸橼酸咖啡因的制备涉及类似的步骤,但规模更大。该过程包括精确控制温度、pH 值和浓度,以确保最终产品的纯度和稳定性。 使用缓冲溶液(如柠檬酸盐-柠檬酸钠)有助于将 pH 值维持在特定范围内,确保枸橼酸咖啡因溶液的稳定性 .
化学反应分析
反应类型
枸橼酸咖啡因会经历各种化学反应,包括:
氧化: 咖啡因可以被氧化形成各种代谢产物,例如可可碱和茶碱。
还原: 虽然不太常见,但在特定条件下咖啡因可以发生还原反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 在受控条件下可以使用硼氢化钠等还原剂。
取代: 强亲核试剂(如甲醇钠)可以促进取代反应.
形成的主要产物
氧化: 可可碱、茶碱和其他甲基黄嘌呤衍生物。
还原: 咖啡因的还原形式,虽然不太常见。
取代: 各种取代的黄嘌呤衍生物.
科学研究应用
枸橼酸咖啡因具有广泛的科学研究应用:
化学: 用作研究黄嘌呤及其衍生物行为的模型化合物。
生物学: 研究其对细胞代谢和信号通路的影响。
医学: 广泛用于新生儿护理,用于治疗早产儿呼吸暂停。它还因其潜在的神经保护作用及其在疼痛管理中的作用而被研究。
相似化合物的比较
类似化合物
茶碱: 另一种用于呼吸系统疾病的甲基黄嘌呤,但其治疗窗口较窄。
可可碱: 存在于巧克力中,与咖啡因相比,其兴奋作用更温和。
枸橼酸咖啡因的独特性
枸橼酸咖啡因的独特性在于其增强的溶解性和易于施用,使其特别适合医疗应用。 它比其他甲基黄嘌呤更有效地刺激中枢神经系统和呼吸中枢,使其成为治疗早产儿呼吸暂停的首选 .
属性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQXSQPPHJPGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046938 | |
| Record name | Caffeine, citrated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-22-7 | |
| Record name | Caffeine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeine, citrated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeine, citrated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does caffeine citrate exert its therapeutic effect in managing apnea of prematurity?
A: this compound primarily acts as an adenosine receptor antagonist. [, , ] It competitively binds to adenosine A1 and A2A receptors, effectively inhibiting their activation. [] This inhibition leads to several downstream effects that contribute to its therapeutic benefits in AOP:
- Stimulation of the Central Nervous System: this compound stimulates the central respiratory drive, enhancing the regularity of breathing. [, , , ]
- Increased Respiratory Drive: this compound stimulates respiratory centers in the brain, leading to an increase in respiratory rate and minute volume. [, , ]
- Improved Diaphragmatic Activity: Research suggests that this compound enhances the electrical activity of the diaphragm, the primary muscle responsible for breathing. [] This leads to more efficient and forceful breaths.
- Enhanced Pulmonary Function: Studies indicate that this compound can improve lung function in preterm infants, contributing to better oxygenation and ventilation. [, , , ]
Q2: Does this compound impact cytokine profiles in preterm infants with apnea?
A: Research suggests that the preventive use of this compound in preterm infants with apnea may lead to a reduction in the levels of certain cytokines, such as IL-6 and IL-8. [] These cytokines are associated with inflammation and may contribute to the development of bronchopulmonary dysplasia (BPD).
Q3: Can this compound protect against brain injury in neonatal rats?
A: Research suggests this compound may offer protection against brain white matter damage in neonatal rats following hypoxic-ischemic brain injury and infection. [, ] The proposed mechanism involves the down-regulation of adenosine A1 receptor expression and inhibition of inflammatory responses and apoptosis. [, ]
Q4: What is the molecular structure and formula of this compound?
A4: this compound is a salt formed by combining caffeine and citric acid.
Q5: What are the molecular weight and spectroscopic characteristics of this compound?
A5: Research typically focuses on the pharmacological aspects of this compound rather than in-depth spectroscopic analyses. For detailed information on these characteristics, refer to specialized chemical databases and resources.
A5: The provided research focuses on the clinical applications of this compound in managing AOP. Consequently, it doesn't delve into aspects like material compatibility, catalytic properties, or computational modeling. These areas might be relevant for other applications of this compound and require further investigation.
Q6: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of this compound?
A6: While the research provided doesn't elaborate on specific formulation strategies for this compound, various approaches can be employed to optimize drug delivery and enhance bioavailability:
Q7: What are the potential long-term effects of this compound exposure in preterm infants?
A: While this compound has shown significant short-term benefits in managing AOP, long-term neurodevelopmental outcomes require further investigation. [, ] Several studies are currently underway to assess the potential long-term effects of caffeine exposure during the neonatal period. [, ]
Q8: Are there specific SHE regulations concerning the manufacturing and handling of this compound for pharmaceutical use?
A8: Yes, stringent SHE regulations and Good Manufacturing Practices (GMP) are in place to ensure the quality, safety, and efficacy of pharmaceuticals, including this compound. These regulations cover all aspects of production, from raw material sourcing to final product distribution.
A8: While these aspects are highly relevant in drug development, the provided research predominantly focuses on the clinical application and safety of this compound in AOP management. Consequently, it doesn't provide in-depth insights into these areas.
Q9: What are the known adverse effects associated with this compound use in preterm infants?
A9: Although generally considered safe, this compound can potentially lead to adverse effects in preterm infants. Some reported side effects include:
- Tachycardia: this compound can increase heart rate, and some studies have reported a higher incidence of tachycardia in infants receiving higher doses. [, , ]
- Feeding Intolerance: Some infants may experience feeding difficulties or intolerance to this compound. [, ]
- Other Side Effects: Less common side effects include restlessness, vomiting, and electrolyte disturbances. [, ]
A9: The provided research doesn't offer detailed information regarding the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, or biodegradability of this compound. These aspects might be relevant for understanding its broader biological effects and warrant further investigation.
Q10: Are there any alternative treatments to this compound for apnea of prematurity?
A10: While this compound is the current mainstay treatment for AOP, alternative or adjunct therapies have been explored:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)

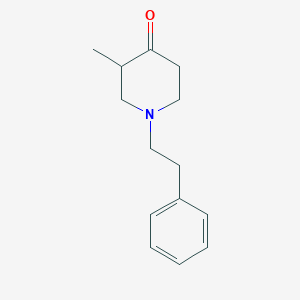
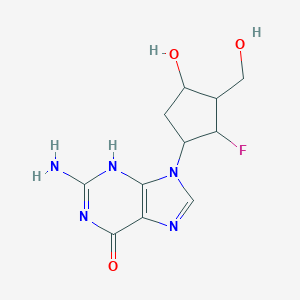
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
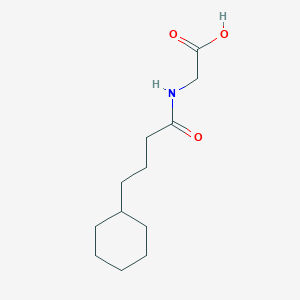
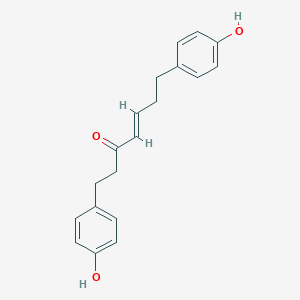

![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
